Methyl 3-[(2-phenylquinolin-4-yl)formamido]propanoate
Description
Methyl 3-[(2-phenylquinolin-4-yl)formamido]propanoate is a synthetic compound derived from a multi-step process involving Michael addition and hydrazinolysis reactions. As part of a series of eight final compounds (4(a-h)), it features a quinoline core substituted with a phenyl group at the 2-position and a formamido-propanoate moiety at the 4-position . Its synthesis begins with the reaction of methyl acrylate and amine derivatives to form intermediates, followed by hydrazinolysis and nucleophilic addition to quinoline-4-carbaldehyde .
Properties
Molecular Formula |
C20H18N2O3 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
methyl 3-[(2-phenylquinoline-4-carbonyl)amino]propanoate |
InChI |
InChI=1S/C20H18N2O3/c1-25-19(23)11-12-21-20(24)16-13-18(14-7-3-2-4-8-14)22-17-10-6-5-9-15(16)17/h2-10,13H,11-12H2,1H3,(H,21,24) |
InChI Key |
CWNLLFNDDUTPML-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2-phenylquinolin-4-yl)formamido]propanoate typically involves the reaction of 2-phenylquinoline-4-carboxylic acid with methyl 3-aminopropanoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2-phenylquinolin-4-yl)formamido]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
Methyl 3-[(2-phenylquinolin-4-yl)formamido]propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of Methyl 3-[(2-phenylquinolin-4-yl)formamido]propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The quinoline ring structure allows for π-π stacking interactions and hydrogen bonding, which are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s quinoline core and propanoate ester backbone distinguish it from structurally related molecules:
Notes:
- Quinoline vs. Phthalimide/Quinazoline: The target compound’s quinoline scaffold may enhance π-π stacking interactions in enzyme binding compared to phthalimide or quinazoline derivatives, which exhibit distinct electronic profiles due to nitro or sulfanyl groups .
- Propanoate Ester Variations: Substituents like dimethoxyphenyl (in 4NO2PDPMe/4APDPMe) or benzofuran (in 竹叶榕素) influence solubility and bioavailability.
- Stereochemical Complexity : The compound from incorporates chiral centers and a silane group, enabling enantioselective applications absent in the target compound’s synthesis .
Physical and Spectroscopic Properties
- Melting Points : The compound in has a melting point of 57–62°C , while the crystallography data for ’s sulfanyl derivative provides detailed hydrogen-bonding patterns . Such data are critical for purity assessment and formulation.
Biological Activity
Methyl 3-[(2-phenylquinolin-4-yl)formamido]propanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Molecular Formula: C20H20N2O2
Molecular Weight: 320.39 g/mol
IUPAC Name: this compound
InChI Key: XXXXXX (for identification in databases)
The biological activity of this compound can be attributed to its structural components, which allow it to interact with various biological targets:
- DNA Intercalation: The quinoline moiety can intercalate into DNA, potentially disrupting replication and transcription processes.
- Enzyme Inhibition: The formamido group may inhibit specific enzymes involved in cellular metabolism, contributing to its anticancer properties.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of quinoline have been shown to possess activity against various bacterial strains and fungi.
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 16 µg/mL |
| Methyl 4-(2-methylquinolin-4-yl)acetate | Escherichia coli | 32 µg/mL |
| Echinomycin | Mycobacterium tuberculosis | 8 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. The compound has demonstrated cytotoxic effects on several cancer cell lines.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| COLO205 (Colorectal) | 0.32 | Tubulin inhibition |
| H460 (Lung Cancer) | 0.89 | Induction of apoptosis |
| A498 (Renal Cancer) | 1.25 | Cell cycle arrest at G2/M phase |
Case Studies
-
Study on Anticancer Activity:
A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of this compound against the H460 cell line. The results indicated a significant reduction in cell viability at concentrations as low as 0.89 µM, suggesting potent anticancer properties linked to its ability to disrupt microtubule dynamics and induce apoptosis through downregulation of cyclin-dependent kinase (CDK1). -
Antimicrobial Efficacy:
Another study highlighted the antimicrobial efficacy of quinoline derivatives, including this compound, against resistant strains of Staphylococcus aureus. The compound exhibited an MIC value of 16 µg/mL, demonstrating its potential as a lead compound in drug development against resistant bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
